

# A Comparative Guide to USP28 Inhibitors: FT206 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FT206    |           |
| Cat. No.:            | B8195946 | Get Quote |

Ubiquitin-specific protease 28 (USP28) has emerged as a significant therapeutic target in oncology. As a deubiquitinating enzyme (DUB), USP28 plays a critical role in stabilizing a variety of oncoproteins, thereby promoting tumor cell proliferation and survival.[1][2] Its inhibition offers a promising strategy for cancer treatment, particularly in cancers where oncoproteins like c-MYC are overexpressed.[1][3][4] This guide provides a detailed comparison of **FT206**, a notable USP28 inhibitor, with other compounds targeting the same enzyme, supported by experimental data for an audience of researchers and drug development professionals.

#### Overview of USP28 and its Role in Cancer

Ubiquitination is a post-translational modification that typically marks proteins for degradation by the proteasome. Deubiquitinating enzymes reverse this process, rescuing proteins from degradation.[1] USP28 stabilizes several key cancer-related proteins, including the transcription factor c-MYC, c-JUN, and DNA damage response proteins like 53BP1 and Chk2. [3][4][5] High expression of USP28 is found in various cancers, such as colon, breast, and lung carcinomas, where it is essential for tumor-cell proliferation.[3] By inhibiting USP28, the degradation of these oncoproteins can be promoted, leading to decreased cancer cell growth and survival.[1]

### **Comparative Analysis of USP28 Inhibitors**

Several small-molecule inhibitors have been developed to target USP28. While many show promise, they often exhibit dual specificity, also inhibiting the closely related enzyme USP25.[6]







[7] This is due to a highly conserved binding cleft in both enzymes where these inhibitors act.[6] [7][8] The following tables summarize the quantitative data for **FT206** and other key USP28 inhibitors.

Table 1: Inhibitor Potency and Selectivity



| Inhibitor  | Target(s)                 | IC50 / EC50<br>for USP28 | IC50 / EC50<br>for USP25 | Selectivity<br>Profile                                                        | Reference(s |
|------------|---------------------------|--------------------------|--------------------------|-------------------------------------------------------------------------------|-------------|
| FT206      | USP28 /<br>USP25          | 0.15 μM<br>(IC50)        | 1.01 μM<br>(IC50)        | Preferentially inhibits USP28 over USP25.[9]                                  | [10]        |
| AZ1        | USP28 /<br>USP25          | >30 μM<br>(EC50)         | ~10–30 μM<br>(EC50)      | Pronounced activity towards USP25.[5][9]                                      | [5]         |
| Vismodegib | SMO /<br>USP28 /<br>USP25 | 4.41 ± 1.08<br>μΜ (IC50) | Not specified            | FDA-<br>approved<br>SMO<br>inhibitor, also<br>targets<br>USP28/25.[6]<br>[11] | [11]        |
| USP28-IN-4 | USP28                     | 0.04 μM<br>(IC50)        | Not specified            | Highly selective over USP2, USP7, USP8, USP9x, UCHL3, UCHL5.[12]              | [12]        |
| CT1113     | USP28                     | Not specified            | Not specified            | Described as a potent and specific inhibitor of USP28.[13]                    | [13]        |

Table 2: Preclinical and Clinical Effects



| Inhibitor  | Model<br>System(s)                                               | Key Effects                                                                                                    | Clinical Status                     | Reference(s) |
|------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------|--------------|
| FT206      | Lung Squamous<br>Cell Carcinoma<br>(LSCC) cells,<br>mouse models | Reduces c-MYC,<br>c-JUN, Δp63<br>levels; impairs<br>cell proliferation;<br>induces tumor<br>regression.[5][10] | Preclinical                         | [5]          |
| AZ1        | Non-small cell<br>lung cancer<br>(NSCLC) cells                   | Induces DNA damage and Noxa-mediated mitochondrial apoptosis.[14]                                              | Preclinical                         | [14]         |
| Vismodegib | Colorectal<br>cancer cell lines                                  | Induces cytotoxic effects; downregulates c-Myc, Notch1, and Tankyrase-1/2.[8][11]                              | FDA-approved<br>(for BCC)           | [8][11]      |
| USP28-IN-4 | Human<br>colorectal cancer<br>cells                              | Down-regulates c-Myc; inhibits colony formation; enhances sensitivity to Regorafenib.[12]                      | Preclinical                         | [12]         |
| CT1113     | Burkitt<br>Lymphoma cells,<br>AML patients                       | Induces c-MYC degradation; slows cell proliferation; induces apoptosis.[13]                                    | Phase I trial (for<br>AML).[13][15] | [13][15]     |



## **Signaling Pathways and Mechanisms of Action**

USP28 inhibitors function by binding to the enzyme and preventing it from deubiquitinating its substrates. This leads to the ubiquitination and subsequent proteasomal degradation of these substrates.

## **USP28 Signaling Pathway**

The diagram below illustrates the central role of USP28 in stabilizing oncoproteins. Inhibition of USP28 leads to the degradation of these proteins, thereby suppressing cancer progression.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP28 ubiquitin specific peptidase 28 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 4. USP28 Antibody | Cell Signaling Technology [cellsignal.com]



- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the bi-specificity of USP25 and USP28 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Structural basis for the bi-specificity of USP25 and USP28 inhibitors | EMBO Reports [link.springer.com]
- 9. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [A Comparative Guide to USP28 Inhibitors: FT206 and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8195946#comparing-ft206-and-other-usp28-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com